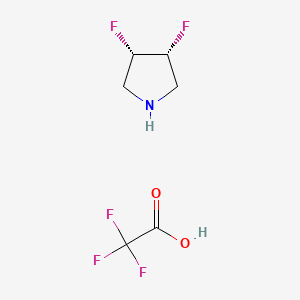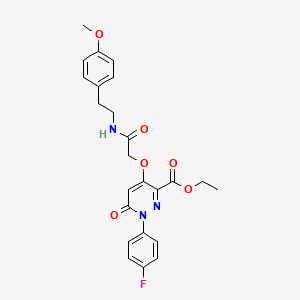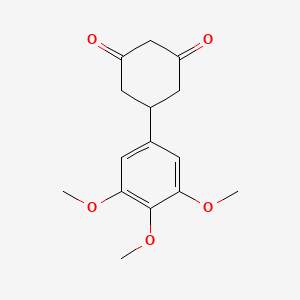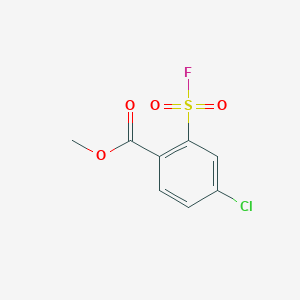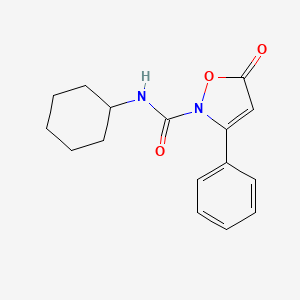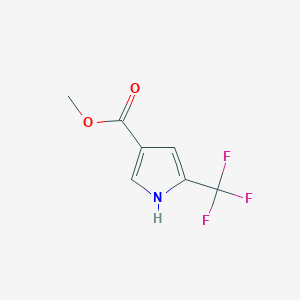
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrrole derivative that is widely used in pharmaceutical and chemical industries. Its unique chemical structure and properties make it an attractive candidate for various research applications.
Mechanism of Action
The exact mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to inhibit certain enzymes and proteins in bacterial and fungal cells, leading to their death. This compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for developing new antibiotics.
Biochemical and Physiological Effects:
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has been shown to have minimal toxicity and side effects in animal studies. It is rapidly metabolized and eliminated from the body, making it a safe compound for use in scientific research. This compound has also been shown to have anti-inflammatory properties and is being studied for its potential use in treating various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate in lab experiments is its unique chemical properties. This compound can be easily synthesized in high yields with high purity, making it an attractive candidate for various research applications. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate in scientific research. One of the areas of interest is the development of new antibiotics using this compound. It is also being studied for its potential use in developing new anti-inflammatory drugs. Furthermore, this compound may have potential applications in the field of nanotechnology due to its unique chemical properties. Overall, Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a promising compound that has the potential to revolutionize various fields of scientific research.
Synthesis Methods
The synthesis of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves the reaction of ethyl 3-oxobutanoate with trifluoromethylpyrrole in the presence of a catalyst. The reaction is carried out at a high temperature and pressure to yield the desired product. This method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in scientific research. It is widely used in the synthesis of various drugs and pharmaceuticals due to its unique chemical properties. This compound has been shown to exhibit antibacterial and antifungal activities and is being studied for its potential use in developing new antibiotics.
properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-5(11-3-4)7(8,9)10/h2-3,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCVNNBFNLGGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

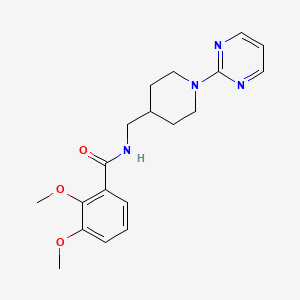
![Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine](/img/structure/B2819619.png)
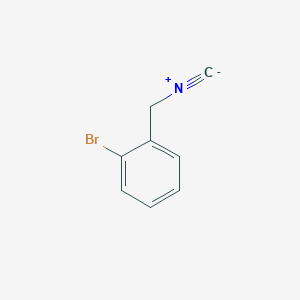
![4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2819622.png)
![N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2819624.png)
![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2819625.png)
